molecular formula C17H14O4 B1361221 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester CAS No. 4610-75-7

5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester

Cat. No. B1361221
CAS RN: 4610-75-7
M. Wt: 282.29 g/mol
InChI Key: WZZJQHPNLFLEMB-UHFFFAOYSA-N
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Description

“5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester” is a chemical compound with the molecular formula C17H14O4 . It is also known by other names such as “Ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate” and has a molecular weight of 282.29 g/mol .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C17H14O4/c1-2-20-17(19)15-13-10-12(18)8-9-14(13)21-16(15)11-6-4-3-5-7-11/h3-10,18H,2H2,1H3 . The Canonical SMILES is CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.29 g/mol . It has a XLogP3-AA value of 3.9, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The exact mass and monoisotopic mass are both 282.08920892 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, which could potentially include compounds similar to 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester, has been reported (Gao, Liu, Jiang, & Li, 2011).
  • A study on the synthesis of benzofuran aryl ureas and carbamates, including ethyl carboxylate derivatives, highlights the importance of these compounds in antimicrobial applications (Kumari et al., 2019).

Potential Applications in Materials Science

  • N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, related to the compound , have been studied for their potential as non-linear optical (NLO) materials, indicating the relevance of such compounds in optical applications (Chandrakantha et al., 2013).

Pharmaceutical and Biological Relevance

  • Research on the synthesis of various benzofuran derivatives, including carboxylic acid ethyl esters, has been conducted, highlighting their potential in pharmacological studies and drug development (Thorat et al., 2016).
  • The study of thermally stable copoly(ester–amide)s from diester–dicarboxylic acids containing furan rings, such as benzofuran derivatives, points to applications in polymer science (Banihashemi & Toiserkani, 2004).

Future Directions

Benzofuran derivatives, including “5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester”, have potential applications in various fields due to their diverse biological activities . Future research may focus on exploring these activities further and developing new synthesis methods .

properties

IUPAC Name

ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-2-20-17(19)15-13-10-12(18)8-9-14(13)21-16(15)11-6-4-3-5-7-11/h3-10,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZJQHPNLFLEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347685
Record name 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate

CAS RN

4610-75-7
Record name 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
O Cil, MO Anderson, L de Souza Goncalves… - European journal of …, 2023 - Elsevier
… For 3-carboxy-2-phenylbenzofuran inhibitors, commercially available 5-hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester (9) was alkylated in the presence of Cs 2 CO 3 with …
Number of citations: 3 www.sciencedirect.com

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